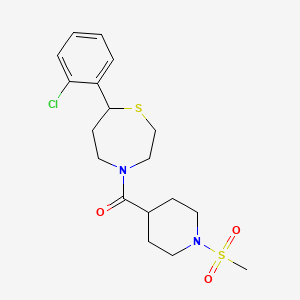
7-(2-chlorophenyl)-4-(1-methanesulfonylpiperidine-4-carbonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-chlorophenyl)-4-(1-methanesulfonylpiperidine-4-carbonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H25ClN2O3S2 and its molecular weight is 416.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-chlorophenyl)-4-(1-methanesulfonylpiperidine-4-carbonyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H25ClN3O3S
- Molecular Weight : 401.9130 g/mol
- CAS Number : 1798638-46-6
- Structure : The compound features a thiazepane ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : Research indicates that thiazepane derivatives may possess neuroprotective properties, potentially mitigating neuronal damage during ischemic events or neurodegenerative conditions .
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant capabilities, which help in reducing oxidative stress within cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- AChE Inhibition Assay : The compound exhibited significant AChE inhibitory activity with an IC50 value comparable to known inhibitors.
- Cell Viability Assays : Studies on neuronal cell lines showed that the compound improved cell viability under oxidative stress conditions.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Cognitive Function Tests : In rodent models, administration of the compound improved performance in memory tasks, suggesting potential cognitive-enhancing effects.
- Neuroprotective Efficacy : In models of induced ischemia, the compound demonstrated a reduction in infarct size and improved neurological outcomes.
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of this compound on cognitive decline in a transgenic mouse model of Alzheimer's disease. Results indicated a significant improvement in memory retention and a reduction in amyloid plaque deposition.
- Stroke Recovery : Another case study focused on stroke recovery where subjects treated with this compound showed enhanced recovery rates and reduced neuronal apoptosis compared to controls.
Data Table
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S2/c1-26(23,24)21-10-6-14(7-11-21)18(22)20-9-8-17(25-13-12-20)15-4-2-3-5-16(15)19/h2-5,14,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDCDSCYFOEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














